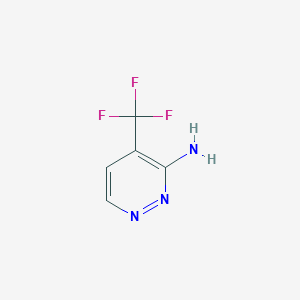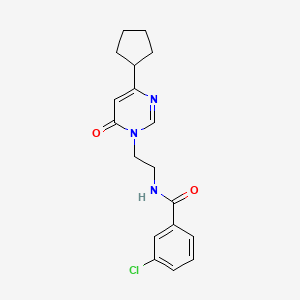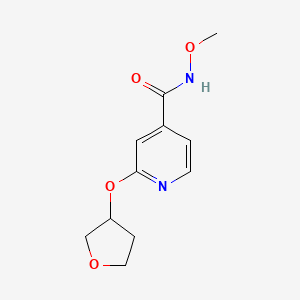
4-(Phenylsulfonimidoyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylsulfonimidoyl)butan-1-amine is a versatile chemical compound with a unique structure that includes a phenylsulfonimidoyl group attached to a butan-1-amine backbone.
Aplicaciones Científicas De Investigación
4-(Phenylsulfonimidoyl)butan-1-amine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and catalysis studies.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of biomaterials and other advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfonimidoyl)butan-1-amine typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the alkylation of ammonia or primary amines with haloalkanes under controlled conditions to produce the desired amine . The reaction conditions often require a large excess of ammonia to ensure the formation of primary amines. Additionally, the use of strong bases and specific solvents can facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. The use of catalytic hydrogenation and other reduction techniques can be employed to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Phenylsulfonimidoyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamide.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and various substituted amines, depending on the specific reaction and conditions employed .
Mecanismo De Acción
The mechanism of action of 4-(Phenylsulfonimidoyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The phenylsulfonimidoyl group plays a crucial role in its binding affinity and specificity towards target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Phenylsulfonimidoyl)butan-1-amine include:
4-Phenylbutylamine: Contains a phenyl group attached to a butylamine backbone.
Butylamine: A simpler structure with a butylamine backbone.
Phenylsulfonamide: Contains a sulfonamide group attached to a phenyl ring.
Uniqueness
This compound is unique due to the presence of the phenylsulfonimidoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and specificity in various applications, making it a valuable tool in scientific research and industrial processes.
Propiedades
IUPAC Name |
4-(phenylsulfonimidoyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c11-8-4-5-9-14(12,13)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQMZVCUKXSFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)(=O)CCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2747852.png)
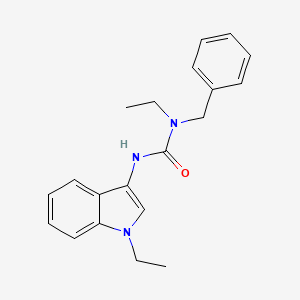
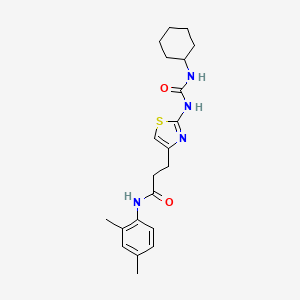
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2747857.png)
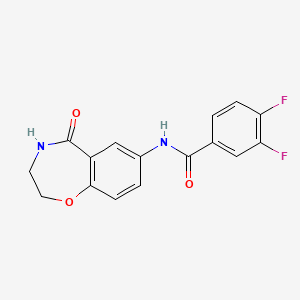
![2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2747862.png)
![4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B2747863.png)
![Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2747865.png)
